((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Description
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the imidazole-substituted bicyclic compound, while the second intermediate is the benzo[d][1,3]dioxole-substituted ketone. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product." "Starting Materials": [ "1,2-diaminocyclohexane", "1,3-dibromobenzene", "2,3-dihydrofuran", "1,2-dibromoethane", "1H-imidazole", "benzoic acid", "thionyl chloride", "sodium hydroxide", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Synthesis of imidazole-substituted bicyclic compound:", "- React 1,2-diaminocyclohexane with 1H-imidazole in the presence of 1,2-dibromoethane to form the imidazole-substituted bicyclic compound.", "Synthesis of benzo[d][1,3]dioxole-substituted ketone:", "- React 1,3-dibromobenzene with 2,3-dihydrofuran in the presence of sodium hydroxide to form the benzo[d][1,3]dioxole-substituted diol.", "- React the benzo[d][1,3]dioxole-substituted diol with thionyl chloride to form the corresponding acid chloride.", "- React the acid chloride with N,N-dimethylformamide and triethylamine to form the benzo[d][1,3]dioxole-substituted ketone.", "Coupling of intermediates:", "- React the imidazole-substituted bicyclic compound with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of diisopropylethylamine to form the activated ester intermediate.", "- React the activated ester intermediate with the benzo[d][1,3]dioxole-substituted ketone in the presence of palladium on carbon and hydrogen gas to form the final product." ] }
properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(12-1-4-16-17(7-12)24-11-23-16)21-13-2-3-14(21)9-15(8-13)20-6-5-19-10-20/h1,4-7,10,13-15H,2-3,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPLAKIEKGHOLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)OCO4)N5C=CN=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone |
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